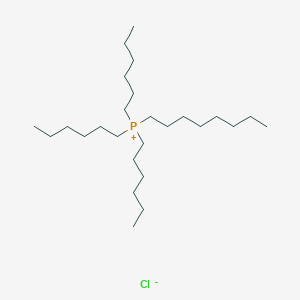

Trihexyl(octyl)phosphonium chloride, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trihexyl(octyl)phosphonium chloride, also known as CYPHOS® IL 356, is a phosphonium ionic liquid . It has a molecular formula of C26H56ClP . It is colorless to pale yellow in appearance .

Synthesis Analysis

Trihexyl(octyl)phosphonium chloride can be synthesized by reacting Na[BOB] powder with trihexyl(tetradecyl)phosphonium chloride in an equimolar ratio in dichloromethane. The reaction mixture is stirred for 20 hours at room temperature .

Molecular Structure Analysis

The molecular structure of Trihexyl(octyl)phosphonium chloride is represented by the formula C26H56ClP . More detailed structural information can be obtained from NMR studies .

Chemical Reactions Analysis

The thermal stability of Trihexyl(octyl)phosphonium chloride has been studied using dynamic TGA . It has been reported that the presence of oxygen leads to a lower thermal stability, while adding metal chlorides to the ionic liquid causes an increase in the thermal stability .

Safety and Hazards

Wirkmechanismus

Target of Action

Trihexyl(octyl)phosphonium chloride is a phosphonium-based ionic liquid It’s known that such ionic liquids are often used in organic synthesis reactions or separation processes, where they interact with various reactants and catalysts .

Mode of Action

It’s known that phosphonium-based ionic liquids can act as phase transfer catalysts, facilitating the migration of a reactant from one phase to another . They can also serve as solvents in various chemical reactions .

Biochemical Pathways

In the context of its use in chemical reactions, it may influence various pathways depending on the specific reactants and conditions .

Result of Action

The results of Trihexyl(octyl)phosphonium chloride’s action are largely dependent on its application. In chemical reactions, it can facilitate the reaction process and improve the efficiency of the reaction . The specific molecular and cellular effects can vary widely based on the context of its use .

Action Environment

The action of Trihexyl(octyl)phosphonium chloride can be influenced by various environmental factors. The presence of oxygen leads to a lower thermal stability, while adding metal chlorides to the ionic liquid causes an increase in the thermal stability .

Eigenschaften

IUPAC Name |

trihexyl(octyl)phosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHKYZZEWNRUFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56ClP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.